N-tert-Butyl-1-fluoro-1,1-dimethylsilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-1-fluoro-1,1-dimethylsilanamine is an organosilicon compound characterized by the presence of a silicon atom bonded to a fluorine atom, a tert-butyl group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-1-fluoro-1,1-dimethylsilanamine typically involves the reaction of tert-butylamine with a fluorosilane precursor. One common method is the reaction of tert-butylamine with chlorodimethylfluorosilane in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as the main product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-1-fluoro-1,1-dimethylsilanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silicon-fluorine bond to a silicon-hydrogen bond.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like tetrahydrofuran.
Major Products
Nucleophilic Substitution: Products include N-tert-Butyl-1-hydroxy-1,1-dimethylsilanamine and N-tert-Butyl-1-alkoxy-1,1-dimethylsilanamine.
Oxidation: Silanol derivatives are the major products.
Reduction: The primary product is N-tert-Butyl-1-hydrido-1,1-dimethylsilanamine.
Scientific Research Applications
N-tert-Butyl-1-fluoro-1,1-dimethylsilanamine has several applications in scientific research:
Organic Synthesis:
Materials Science: The compound is utilized in the development of silicon-based materials with unique properties, such as enhanced thermal stability and resistance to oxidation.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive silicon-containing compounds that could have therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-tert-Butyl-1-fluoro-1,1-dimethylsilanamine involves its ability to undergo nucleophilic substitution reactions. The silicon-fluorine bond is relatively weak, making it susceptible to attack by nucleophiles. This property is exploited in various synthetic applications where the compound acts as a source of silicon-containing groups. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butyl-1,1-dimethylallylamine
- N-tert-Butyl-1,1-dimethylpropargylamine
- N-tert-Butyltrimethylsilylamine
Uniqueness
N-tert-Butyl-1-fluoro-1,1-dimethylsilanamine is unique due to the presence of the fluorine atom, which imparts distinct reactivity compared to its analogs. The fluorine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This property is particularly useful in organic synthesis, where selective introduction of silicon-containing groups is desired.
Properties
CAS No. |
79129-12-7 |
---|---|
Molecular Formula |
C6H16FNSi |
Molecular Weight |
149.28 g/mol |
IUPAC Name |
N-[fluoro(dimethyl)silyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C6H16FNSi/c1-6(2,3)8-9(4,5)7/h8H,1-5H3 |
InChI Key |
QSOZZADHHKUEJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N[Si](C)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.